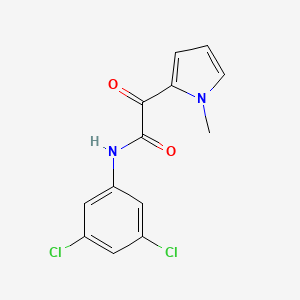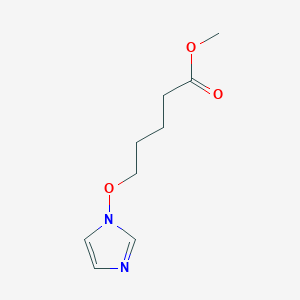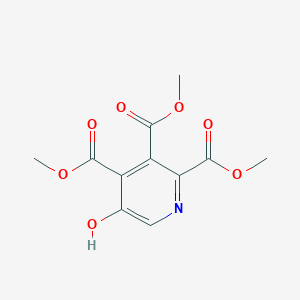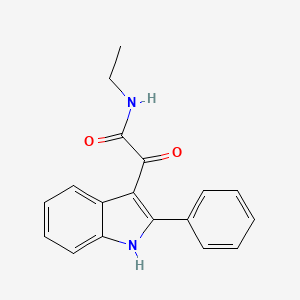
N-(3,5-dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide
Overview
Description
N-(3,5-dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide is a synthetic compound that has been used in scientific research for its various biochemical and physiological effects. It is a member of the pyrrolidone family of compounds, which are known for their ability to act as a versatile scaffold for a variety of synthetic and biological applications. This compound has been studied for a variety of applications, including its potential use in cancer treatment, as an anti-inflammatory, and as an anti-bacterial agent.
Scientific Research Applications
Anticancer and Antimicrobial Applications
- Anticancer Activity : Research has shown the effectiveness of heterocyclic compounds, similar in structure to N-(3,5-dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide, in exhibiting anticancer properties. Specifically, studies have indicated that certain compounds with a similar molecular structure demonstrated high potency against cancer cell lines (Kanubhai D. Katariya, Dushyanth R. Vennapu, & S. Shah, 2021).
- Antimicrobial Effects : Various synthesized compounds with a molecular structure akin to the specified chemical have shown promising results in combating pathogenic strains, displaying significant antibacterial and antifungal activities (B. Mistry, K. R. Desai, & Sanket M. Intwala, 2009).
Pharmacological Properties
- Antimycobacterial Properties : Derivatives of pyrrole, structurally similar to the subject compound, have been shown to possess significant activity against Mycobacterium tuberculosis and other mycobacteria. These derivatives exhibit varying degrees of potency and protective index (M. Biava, G. C. Porretta, & G. Poce et al., 2008).
- Cytotoxicity Assessment : Studies have been conducted on novel compounds with similar structures, assessing their cytotoxic activity against various cancer cell lines while showing low toxicity on normal cells (Ebrahim Saeedian Moghadam & M. Amini, 2018).
Chemical Structure and Interaction Analysis
- Molecular Interaction Studies : Research involving compounds with a similar chemical structure has focused on understanding their molecular interactions, such as antagonistic effects on certain receptors, which can provide insights into their potential pharmacological applications (J. Shim, W. Welsh, & E. Cartier et al., 2002).
Photovoltaic and Electro-Optic Applications
- Photochemical and Electro-Optic Properties : Some compounds structurally akin to this compound have been studied for their potential in dye-sensitized solar cells (DSSCs), displaying promising light harvesting efficiency and non-linear optical activity (Y. Mary, Gozde Yalcin, & Y. Mary et al., 2020).
properties
IUPAC Name |
N-(3,5-dichlorophenyl)-2-(1-methylpyrrol-2-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2/c1-17-4-2-3-11(17)12(18)13(19)16-10-6-8(14)5-9(15)7-10/h2-7H,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGVOSBWAAXILJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)C(=O)NC2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701185979 | |
| Record name | N-(3,5-Dichlorophenyl)-1-methyl-α-oxo-1H-pyrrole-2-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701185979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
477871-97-9 | |
| Record name | N-(3,5-Dichlorophenyl)-1-methyl-α-oxo-1H-pyrrole-2-acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477871-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3,5-Dichlorophenyl)-1-methyl-α-oxo-1H-pyrrole-2-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701185979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Fluorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl ether](/img/structure/B3140211.png)

![1-{[4-(tert-butyl)benzyl]oxy}-1H-imidazole](/img/structure/B3140229.png)

![2-{4-[4-(2-Thienyl)-2-pyrimidinyl]phenoxy}acetic acid](/img/structure/B3140238.png)
![ethyl 2-[1-[4-(trifluoromethyl)benzyl]-2(1H)-pyridinyliden]acetate](/img/structure/B3140244.png)
![Methyl 4-[(4-methylphenyl)sulfonyl]-3-nitrobenzenecarboxylate](/img/structure/B3140255.png)

![Methyl 5-bromo-2-methoxy-4-[(2-thienylcarbonyl)amino]benzenecarboxylate](/img/structure/B3140276.png)
![1-[1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-1-ethanone](/img/structure/B3140284.png)
![2-(1-methyl-1H-pyrrol-2-yl)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3140298.png)
![2-(1-methyl-1H-pyrrol-2-yl)-2-oxo-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3140305.png)
![methyl 4-{[2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetyl]amino}benzenecarboxylate](/img/structure/B3140309.png)
